(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds including piperidin-4-yl methanone oxime derivatives were synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds showed promising antibacterial and antifungal properties against pathogenic strains, suggesting the potential of similar structures for developing new antimicrobial agents L. Mallesha & K. Mohana, 2014.
Structural Studies and Theoretical Calculations
The structural, thermal, and optical properties of related compounds have been characterized, revealing insights into their stability, conformation, and potential electronic applications. For example, detailed studies on the crystal structure and thermal behavior of piperidin-4-yl methanone derivatives provide a foundation for understanding the material properties of such compounds C. S. Karthik et al., 2021.
Anticancer and Antimicrobial Agents
Research into novel heterocyclic compounds incorporating piperidin-4-yl methanone structures has also been conducted with a focus on their anticancer and antimicrobial activities. These studies have led to the identification of compounds with significant bioactivity, underlining the therapeutic potential of this chemical framework Kanubhai D. Katariya et al., 2021.
Antioxidant Properties
Further investigations into the chemistry of piperidin-4-yl methanone derivatives have revealed compounds with notable antioxidant properties. This suggests their potential utility in the development of treatments for diseases caused by oxidative stress J. Dineshkumar & P. Parthiban, 2022.
Mechanism of Action
Target of Action
The primary target of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with PKB in an ATP-competitive manner . This compound inhibits PKB activity by competing with ATP for binding to the kinase’s active site . This interaction results in the inhibition of PKB, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of PKB by this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . Key substrates of PKB, including GSK3β, FKHRL1, BAD, and mTOR, are affected, leading to changes in proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
Pharmacokinetics
Modifications to the linker group between the piperidine and the lipophilic substituent have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo . This can result in the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, as a derivative of pyrimidinamines, may act as a mitochondrial complex I electron transport inhibitor . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells.
Cellular Effects
Given its potential role as a mitochondrial complex I inhibitor , it may influence cell function by affecting energy production. This could have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its potential role as a mitochondrial complex I inhibitor . It may exert its effects at the molecular level by binding to components of the mitochondrial electron transport chain, leading to inhibition of enzyme activity and changes in gene expression related to energy metabolism.
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-7-3-4-13(9-19)21-15-5-6-17-12(2)18-15/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIYJWOPXVTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.